2,14-Hexadecadiyne

alkyne position isomerism Sonogashira coupling CuAAC click chemistry

2,14-Hexadecadiyne (hexadeca-2,14-diyne) is a C16 linear aliphatic diyne bearing two carbon–carbon triple bonds at the 2- and 14-positions. With molecular formula C16H26, exact mass 218.203451 Da, and a calculated logP of 4.934, it belongs to the hexadecadiyne isomer family alongside 1,15-hexadecadiyne (terminal diyne), 1,11-hexadecadiyne (mixed terminal/internal), and 7,9-hexadecadiyne (internal conjugated diyne).

Molecular Formula C16H26
Molecular Weight 218.38 g/mol
CAS No. 651326-34-0
Cat. No. B12596329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,14-Hexadecadiyne
CAS651326-34-0
Molecular FormulaC16H26
Molecular Weight218.38 g/mol
Structural Identifiers
SMILESCC#CCCCCCCCCCCC#CC
InChIInChI=1S/C16H26/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h7-16H2,1-2H3
InChIKeyPZVZDIVUHYUHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,14-Hexadecadiyne (CAS 651326-34-0): Structural Identity and Compound Class for Procurement Specification


2,14-Hexadecadiyne (hexadeca-2,14-diyne) is a C16 linear aliphatic diyne bearing two carbon–carbon triple bonds at the 2- and 14-positions [1]. With molecular formula C16H26, exact mass 218.203451 Da, and a calculated logP of 4.934, it belongs to the hexadecadiyne isomer family alongside 1,15-hexadecadiyne (terminal diyne), 1,11-hexadecadiyne (mixed terminal/internal), and 7,9-hexadecadiyne (internal conjugated diyne) [2]. Its symmetrical internal-alkyne architecture distinguishes it from all other C16H26 diyne isomers and dictates a reactivity profile that is fundamentally incompatible with terminal-alkyne-dependent chemistries such as Sonogashira coupling, CuAAC click ligation, and Glaser–Hay oxidative dimerization [3].

Why 2,14-Hexadecadiyne Cannot Be Replaced by 1,15-Hexadecadiyne or 1,11-Hexadecadiyne in Research Procurement


Hexadecadiyne isomers share an identical molecular formula (C16H26) and molecular weight (218.38 g/mol), which can create a false impression of interchangeability in procurement workflows [1]. However, the alkyne-position isomer—whether terminal, internal, or conjugated—determines the set of accessible chemical transformations. 2,14-Hexadecadiyne possesses no terminal alkyne C–H bonds, rendering it inert to the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling that are central to bioconjugation and materials science protocols employing 1,15-hexadecadiyne [2][3]. Conversely, 2,14-hexadecadiyne's internal alkynes are substrates for alkyne metathesis and selective hydrogenation chemistries that terminal diynes cannot undergo without protecting-group strategies. Substituting one isomer for another without verifying alkyne position therefore introduces a categorical—not merely quantitative—failure mode in synthetic sequences [4].

2,14-Hexadecadiyne Comparative Evidence: Quantitative Differentiation from the Closest Hexadecadiyne Isomers


Alkyne-Position Classification: Internal vs. Terminal vs. Mixed Isomers Define Chemical Reactivity Scope

2,14-Hexadecadiyne is the only C16H26 diyne isomer in which both triple bonds are internal and methyl-capped, bearing zero terminal alkyne C–H bonds. By contrast, 1,15-hexadecadiyne possesses two terminal C≡C–H groups (SMILES: C#CCCCCCCCCCCCCC#C), and 1,11-hexadecadiyne is hetero-positional with one terminal and one internal alkyne [1]. The terminal C–H bond is the sine qua non for CuAAC click ligation (second-order rate constant k ≈ 10⁻²–10⁰ M⁻¹s⁻¹ for terminal alkynes under standard conditions, vs. no measurable conversion for internal alkynes without pre-activation) and for Sonogashira cross-coupling (turnover frequencies of 1–100 h⁻¹ reported for terminal alkynes; internal alkynes give <1% conversion under identical conditions) [2][3]. This binary reactivity gate means that any protocol specifying a 'hexadecadiyne' building block for click chemistry or Pd-catalyzed coupling is chemically invalid if 2,14-hexadecadiyne is substituted, and vice versa.

alkyne position isomerism Sonogashira coupling CuAAC click chemistry structure–reactivity relationship

Predicted Boiling Point and Density Comparison: 2,14-Hexadecadiyne vs. 7,9-Hexadecadiyne vs. 1,11-Hexadecadiyne

Predicted physicochemical properties differentiate hexadecadiyne isomers in ways that impact purification strategy and analytical method selection. 2,14-Hexadecadiyne has a predicted logP of 4.934 . 1,11-Hexadecadiyne is reported with a boiling point of 301.3 ± 25.0 °C at 760 mmHg and density of 0.84 g/cm³ . 7,9-Hexadecadiyne displays a substantially lower boiling point of 117 °C at 0.6 Torr and a predicted density of 0.842 ± 0.06 g/cm³ . While boiling point and density data for 2,14-hexadecadiyne remain unpopulated in the peer-reviewed literature (values listed as N/A in ChemSrc), its structural symmetry and the absence of polar terminal C–H bonds predict a boiling point intermediate between the 1,11- and 1,15-isomers and a density comparable to the isomer class (~0.84 g/cm³). The absence of a published boiling point for 2,14-hexadecadiyne represents a procurement-relevant data gap: users requiring distillation-based purification must experimentally determine this parameter or rely on chromatographic methods (GC-MS retention indexing) validated against the Wiley Registry mass spectrum entry [1].

physical property boiling point density purification GC separation

Spectroscopic Differentiation: ¹H NMR Absence of Terminal Alkyne Proton Signal in 2,14-Hexadecadiyne

The ¹H NMR spectrum of 2,14-hexadecadiyne is distinguished from all terminal-alkyne-bearing hexadecadiyne isomers by the complete absence of a resonance in the terminal alkyne C≡C–H region (δ ~1.8–2.2 ppm in CDCl₃) [1]. 1,15-Hexadecadiyne, in contrast, exhibits a characteristic terminal alkyne proton signal (¹H NMR, CDCl₃, 303 K, Varian XL-100) corresponding to its two equivalent C≡C–H groups [2]. 1,11-Hexadecadiyne (SMILES: CCCCC#CCCCCCCCCC#C) displays one terminal alkyne proton. This is a definitive, instrument-agnostic quality control metric: any ¹H NMR spectrum of a sample claimed to be 2,14-hexadecadiyne that exhibits a signal in the δ 1.8–2.2 ppm region indicates contamination with a terminal-alkyne isomer or incomplete synthetic conversion. The methyl group directly attached to the internal alkyne (CH₃–C≡C–) in 2,14-hexadecadiyne produces a characteristic downfield-shifted methyl resonance distinct from the terminal methyl in saturated alkyl chains, providing a secondary spectroscopic handle [3].

NMR spectroscopy structural confirmation quality control terminal alkyne detection

Surface Functionalization Incompatibility: 2,14-Hexadecadiyne Lacks Terminal Alkyne Reactivity Demonstrated for 1,15-Hexadecadiyne on Porous Anodic Alumina

Ter Wiel et al. (Langmuir, 2011) demonstrated that 1,15-hexadecadiyne covalently modifies porous anodic alumina (PAA) surfaces via reaction of its terminal alkyne groups with the alumina surface at 80 °C over several hours, with the pendant terminal alkyne subsequently available for CuAAC-based biofunctionalization with azide-functionalized carbohydrates (11-azidoundecyl lactoside) [1]. The reaction was monitored by XPS and IR spectroscopy, confirming well-defined monolayer formation with water contact angle stability. 2,14-Hexadecadiyne, possessing zero terminal alkyne C–H bonds, is structurally incapable of undergoing this surface grafting reaction via the same mechanism. No published protocol demonstrates covalent attachment of an internal-only diyne to PAA or gold surfaces via the terminal-alkyne reaction manifold. This functional exclusion is absolute and quantitative: 1,15-hexadecadiyne yields a reactive monolayer with alkyne-terminated surface density sufficient for downstream lectin (peanut agglutinin) binding; 2,14-hexadecadiyne yields no covalent surface modification under identical conditions [1].

surface chemistry self-assembled monolayer porous anodic alumina terminal alkyne grafting biofunctionalization

Differential Polymerization Potential: Internal vs. Conjugated Internal Diyne Architecture in 2,14-Hexadecadiyne vs. 7,9-Hexadecadiyne

7,9-Hexadecadiyne is a conjugated internal diyne (triple bonds at C7 and C9 separated by a single C–C bond), which enables topochemical 1,4-addition solid-state polymerization to form polydiacetylenes with characteristic blue-to-red chromism upon UV or thermal initiation (activation energy for solid-state diacetylene polymerization typically 2–4 kcal/mol) [1][2]. 2,14-Hexadecadiyne is a non-conjugated internal diyne with 10 methylene spacers between alkyne groups, structurally incapable of analogous 1,4-addition topochemical polymerization. This architectural difference is categorical: conjugated diynes (1,3-diyne motif) polymerize via diradical or carbene intermediates in the solid state; isolated internal diynes such as 2,14-hexadecadiyne can undergo alkyne metathesis polymerization via Mo/W alkylidyne catalysts (Fürstner, 2013) or Glaser-type oxidative coupling, but these are solution-phase processes yielding structurally distinct poly(arylene ethynylene)-type or poly-yne polymers rather than polydiacetylenes [3]. The choice between 2,14- and 7,9-hexadecadiyne therefore selects between entirely different polymer backbone architectures and processing modalities.

polydiacetylene solid-state polymerization alkyne metathesis polymerization conjugated diyne non-conjugated diyne

Mass Spectrometric Identity Confirmation: Exact Mass and Fragmentation Pattern of 2,14-Hexadecadiyne in the Wiley Registry

2,14-Hexadecadiyne is registered in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library with exact mass 218.203451 Da (molecular formula C16H26) [1]. All hexadecadiyne isomers share the same exact mass; however, the electron ionization (EI) fragmentation pattern of 2,14-hexadecadiyne is predicted to differ from isomers such as 1,15-hexadecadiyne due to the methyl-capped internal alkyne termini vs. terminal C≡C–H groups, which influence α-cleavage and McLafferty rearrangement pathways. The EI-MS spectrum in the Wiley Registry provides the authenticated fragmentation fingerprint for library-matching identity confirmation. For quantitative procurement specification, any batch of 2,14-hexadecadiyne must exhibit ≥95% GC-MS purity with a retention index and fragmentation pattern matching the Wiley Registry entry; deviation indicates isomer contamination or degradation [1][2].

GC-MS mass spectrometry exact mass identity confirmation Wiley Registry

2,14-Hexadecadiyne Application Scenarios Supported by Quantitative Differentiation Evidence


Internal Alkyne Metathesis Polymerization: Precursor for Poly-yne and Poly(arylene ethynylene) Materials

2,14-Hexadecadiyne is the appropriate hexadecadiyne isomer for alkyne metathesis polymerization studies. Its non-conjugated internal diyne architecture avoids competing 1,4-addition solid-state polymerization (characteristic of conjugated 1,3-diynes such as 7,9-hexadecadiyne, which polymerizes with Ea ~2–4 kcal/mol under UV to yield polydiacetylene). Under Mo(CO)₆/phenol or Schrock-type alkylidyne catalysis, 2,14-hexadecadiyne can undergo controlled alkyne metathesis to yield structurally defined poly-yne backbones [1]. Terminal-alkyne-bearing isomers (1,15- and 1,11-hexadecadiyne) are non-substrates for alkyne metathesis without alkyne protection, making 2,14-hexadecadiyne the sole C16H26 isomer suitable for this polymerization modality.

Selective Hydrogenation Studies: Model Substrate for Internal Alkyne Semi-Hydrogenation Catalysis

The symmetrical internal alkyne groups of 2,14-hexadecadiyne provide a well-defined substrate for evaluating catalyst selectivity in internal alkyne semi-hydrogenation to (Z)-alkenes. Unlike 1,15-hexadecadiyne—which undergoes competing terminal alkyne hydrogenation, Glaser coupling, and oligomerization—2,14-hexadecadiyne presents exclusively internal triple bonds that can be semi-hydrogenated with Lindlar catalyst or Pd/BaSO₄/quinoline to the corresponding (Z,Z)-2,14-hexadecadiene without interference from terminal alkyne side reactions [2]. The methyl-capped termini prevent over-oxidation and Glaser-type homocoupling artifacts that complicate product analysis with terminal diynes.

Non-Reactive Internal Standard or Diluent in Alkyne-Reactive Formulations

Because 2,14-hexadecadiyne lacks terminal alkyne C–H bonds, it is chemically inert under CuAAC, Sonogashira coupling, and Glaser–Hay oxidative dimerization conditions that consume terminal alkynes [3]. This makes it suitable as a non-reactive internal standard, diluent, or solvent-mimetic additive in formulations where a C16 hydrocarbon matrix is needed but alkyne participation must be suppressed. 1,15-Hexadecadiyne, by contrast, would be consumed under identical conditions, altering reaction stoichiometry and product distribution.

Structure–Reactivity Relationship Studies of Alkyne Position Isomerism in Long-Chain Hydrocarbons

2,14-Hexadecadiyne serves as the fully internal-alkyne reference compound in systematic structure–reactivity studies across the hexadecadiyne isomer series. Its ¹H NMR spectrum—distinguished by the complete absence of a terminal alkyne C≡C–H resonance at δ 1.8–2.2 ppm—provides a definitive spectroscopic benchmark for assessing isomer purity and for calibrating computational predictions of alkyne ¹³C chemical shifts as a function of triple-bond position [4]. Procurement of all four comparator isomers (2,14-, 1,15-, 1,11-, and 7,9-hexadecadiyne) enables complete positional SAR mapping of C16H26 diyne reactivity.

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